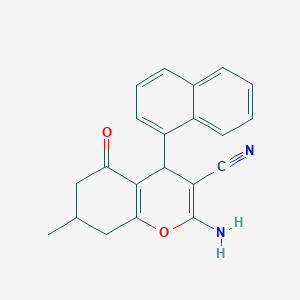
2-(4-biphenylyl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-biphenylyl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate is a chemical compound with potential applications in scientific research. It is a member of the family of oxoesters and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-(4-biphenylyl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can have therapeutic effects in diseases such as Alzheimer's. The compound may also exhibit anticancer activity by inducing apoptosis or inhibiting cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-biphenylyl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate have been investigated in various studies. The compound has been reported to exhibit inhibitory activity against acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in acetylcholine levels. This increase in acetylcholine levels can have therapeutic effects in diseases such as Alzheimer's. The compound has also been reported to exhibit anticancer activity against certain cancer cell lines. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-biphenylyl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate has certain advantages and limitations for lab experiments. One of the advantages is its potential therapeutic applications in diseases such as Alzheimer's and cancer. The compound is also relatively easy to synthesize using different methods. However, one of the limitations is the lack of understanding of its mechanism of action. Further studies are needed to fully understand the biochemical and physiological effects of the compound.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-biphenylyl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate. One direction is to investigate its potential therapeutic applications in diseases such as Alzheimer's and cancer. Further studies are needed to fully understand the mechanism of action of the compound and its effects on various biological systems. Another direction is to explore the synthesis of analogs of the compound with improved properties such as increased potency and selectivity. Overall, the research on 2-(4-biphenylyl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate has the potential to lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-(4-biphenylyl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate has been reported in the literature using different methods. One of the methods involves the reaction between 4-(4-ethoxyphenyl)-4-oxobutanoic acid and 4-biphenylcarboxaldehyde in the presence of a catalyst such as triethylamine. The reaction is carried out in a solvent such as acetonitrile at room temperature. The resulting product is purified by column chromatography to obtain the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(4-biphenylyl)-2-oxoethyl 4-(4-ethoxyphenyl)-4-oxobutanoate has potential applications in scientific research. It has been reported to exhibit inhibitory activity against certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter in the nervous system. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can have therapeutic effects in diseases such as Alzheimer's. The compound has also been reported to exhibit anticancer activity against certain cancer cell lines.
Eigenschaften
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 4-(4-ethoxyphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O5/c1-2-30-23-14-12-21(13-15-23)24(27)16-17-26(29)31-18-25(28)22-10-8-20(9-11-22)19-6-4-3-5-7-19/h3-15H,2,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUVDMRVTLUTGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-bromophenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5087719.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5087728.png)
![4-[4-(3-methoxyphenoxy)butyl]morpholine](/img/structure/B5087733.png)
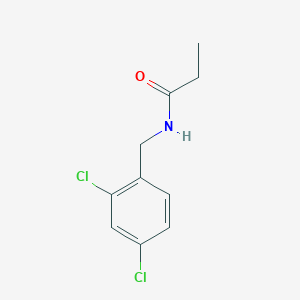
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5087752.png)
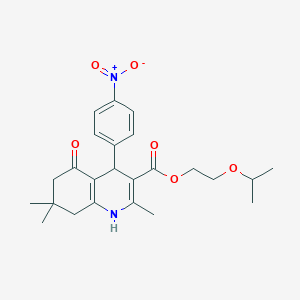
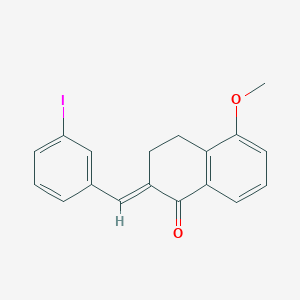
![4-(4-fluorophenyl)-1-[1-(2-phenylethyl)-4-piperidinyl]-1,2,3,6-tetrahydropyridine](/img/structure/B5087779.png)
![2-(4-bromophenyl)-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5087786.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B5087793.png)
![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-isobutylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5087805.png)
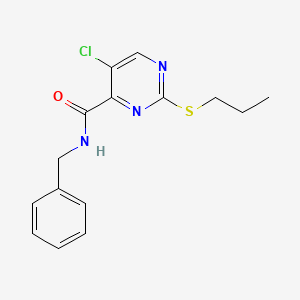
![N-(2-methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5087812.png)
